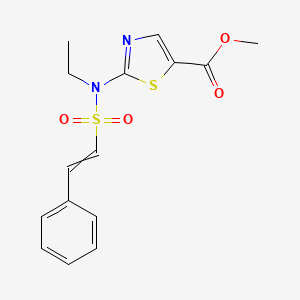

methyl 2-(N-ethyl2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[ethyl(2-phenylethenylsulfonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-3-17(15-16-11-13(22-15)14(18)21-2)23(19,20)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGZQCGNCUKPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(S1)C(=O)OC)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H15N3O3S

Molecular Weight: 281.34 g/mol

IUPAC Name: Methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate

The compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of the ethyl and phenyl groups contributes to its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity: Thiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit carbonic anhydrase or other metabolic enzymes involved in cellular processes.

- Antimicrobial Activity: Some thiazole derivatives demonstrate antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

- Anticancer Potential: Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Overview

Anticancer Activity

A study conducted by Wang et al. (2018) explored the anticancer effects of thiazole derivatives on human leukemia cell lines. The results indicated that methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate induced significant apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate:

- Synergistic Effects: When combined with other antimicrobial agents, this compound showed enhanced efficacy against resistant bacterial strains.

- Safety Profile: Toxicity studies revealed a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest good oral bioavailability and distribution characteristics, making it a suitable candidate for further development as an oral therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate has shown promising results in antimicrobial studies.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives, including this compound, against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate | < 10 | Strong |

| Linezolid | 16 | Moderate |

Anticancer Potential

The anticancer properties of methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate have been investigated in various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, this compound exhibited significant cytotoxicity with IC50 values below 20 µM.

| Cell Line | IC50 (µM) | Percent Growth Inhibition |

|---|---|---|

| HeLa | 15 | 85% |

| MCF-7 | 18 | 80% |

Synthesis and Derivative Studies

Research has also focused on synthesizing derivatives of methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate to enhance its biological activity.

Synthesis Methodology

The synthesis involves a multi-step process where thiazole derivatives are coupled with sulfonamide groups. The reaction conditions have been optimized for better yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related thiazole derivatives, emphasizing substituent effects, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison of Thiazole Carboxylates

Key Analysis:

Substituent Bulk and Polarity: The target compound’s N-ethyl-2-phenylethenesulfonamido group introduces significant bulk and lipophilicity due to the phenyl and vinyl groups, which may enhance membrane permeability but reduce aqueous solubility compared to the smaller methylamino group in .

Functional Group Interactions: Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity (both donor and acceptor) compared to carbamates () or Boc-protected amines (), which could improve target binding in enzymatic pockets . The phenyl ethenesulfonamido group may engage in π-π stacking with aromatic residues in proteins, a feature absent in analogs with aliphatic substituents .

Synthetic and Crystallographic Considerations: details hydrogen-bonded dimer formation via N–H···N interactions in methyl 2-(tert-Boc-amino)-thiazole carboxylate. The target compound’s sulfonamido group could form alternative intermolecular interactions (e.g., S=O···H–N), affecting crystallization behavior .

Biological Implications: The dasatinib intermediate () underscores the role of thiazole carboxylates in targeting Bcr-Abl kinases. ’s hydroperoxy-containing derivatives highlight how oxidizing groups can influence stability and reactivity, whereas the target compound’s sulfonamide moiety offers greater chemical inertness .

Research Findings and Inferences

Physicochemical Properties: The target compound’s calculated logP (estimated via molecular formula) is higher than that of ’s methylamino analog, indicating greater lipophilicity. This may correlate with improved blood-brain barrier penetration but poorer solubility.

Therapeutic Potential: Sulfonamides are prevalent in antibacterial and anticancer agents. The target compound’s structure aligns with kinase inhibitors (e.g., dasatinib), though specific activity data are needed for validation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(N-ethyl-2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves heterocyclization of acylated intermediates followed by sulfonamide coupling. A two-step procedure, as described for analogous thiadiazole derivatives, includes (i) heterocyclization of thiosemicarbazides with carbon disulfide to form the thiazole core and (ii) alkylation or sulfonylation to introduce the N-ethyl-2-phenylethenesulfonamido moiety . Optimization can involve adjusting reaction temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of alkylating agents. For example, using DMF as a solvent and maintaining anhydrous conditions improves sulfonamide coupling efficiency .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and how are data interpreted?

- Methodological Answer :

- 1H NMR : Identifies protons on the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide NH (δ 10–12 ppm, if present). Splitting patterns confirm substitution positions .

- IR Spectroscopy : Confirms sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .

- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase; Rf values help assess purity .

Q. How should researchers design initial biological activity assays for this compound, considering common pharmacological targets?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Antimicrobial Activity : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant Potential : Use DPPH radical scavenging assays with ascorbic acid as a positive control .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HeLa) to establish IC₅₀ values .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent used). To address this:

- Standardize Solvent Systems : Use DMSO at ≤1% v/v to avoid cytotoxicity artifacts .

- Control for pH Sensitivity : Adjust buffer systems (e.g., PBS vs. Tris-HCl) to match physiological conditions, as sulfonamide activity is pH-dependent .

- Replicate Under Dual Conditions : Compare results across independent labs using harmonized protocols .

Q. How can computational chemistry be applied to predict regioselectivity challenges in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states during sulfonamide coupling. Predict regioselectivity by comparing activation energies for competing pathways .

- Molecular Docking : Identify preferred binding conformations of intermediates to enzymes (e.g., cytochrome P450) that may influence byproduct formation .

Q. What methodologies address stability and solubility issues of this compound in various solvents under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (with surfactants like Tween-80). Use sonication or heating (≤60°C) to enhance dissolution .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the ester or sulfonamide groups .

Q. How do structural modifications to the thiazole ring influence the compound's reactivity and pharmacological profile?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce nitro or cyano substituents to the thiazole ring to enhance electrophilicity, improving cross-coupling reactions .

- Pharmacophore Hybridization : Replace the phenyl group in the sulfonamide moiety with heteroaromatic rings (e.g., pyridine) to modulate bioavailability and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.